molecular formula C19H19NO3 B2586043 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol CAS No. 129414-81-9

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol

Cat. No.: B2586043
CAS No.: 129414-81-9
M. Wt: 309.365
InChI Key: GEHDMJSLHWEEGE-UHFFFAOYSA-N
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Description

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol is a complex organic compound characterized by its unique structure, which includes an oxazole ring fused with a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the Japp-Klingemann reaction, where a diazonium salt reacts with a β-keto ester to form the oxazole ring . The phenol group is then introduced through electrophilic aromatic substitution, using reagents such as bromine or chlorine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure, leading to more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their function. The oxazole ring can interact with nucleic acids, potentially inhibiting their replication . These interactions can lead to various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol is unique due to the presence of both the oxazole ring and the phenol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethyl-5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-13-10-15(16(21)11-17(13)22-3)19-18(12(2)20-23-19)14-8-6-5-7-9-14/h5-11,21H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHDMJSLHWEEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)O)C2=C(C(=NO2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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